Decarestrictine J

描述

属性

CAS 编号 |

144161-44-4 |

|---|---|

分子式 |

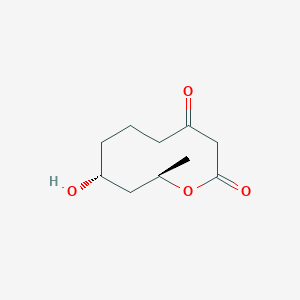

C10H16O4 |

分子量 |

200.23 g/mol |

IUPAC 名称 |

(8R,10R)-8-hydroxy-10-methyloxecane-2,4-dione |

InChI |

InChI=1S/C10H16O4/c1-7-5-8(11)3-2-4-9(12)6-10(13)14-7/h7-8,11H,2-6H2,1H3/t7-,8-/m1/s1 |

InChI 键 |

CFFWJDRYTUTBMI-HTQZYQBOSA-N |

手性 SMILES |

C[C@@H]1C[C@@H](CCCC(=O)CC(=O)O1)O |

规范 SMILES |

CC1CC(CCCC(=O)CC(=O)O1)O |

产品来源 |

United States |

准备方法

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a pivotal step in the synthesis of this compound. It enables the formation of the 10-membered lactone ring by intramolecular olefin metathesis of a diene precursor. This step is favored due to its high efficiency and tolerance of functional groups.

- RCM unites the acid and alcohol fragments that have been previously functionalized.

- It provides a practical approach to macrocyclization compared to traditional lactonization methods.

Yamaguchi Esterification

The coupling of the acid and alcohol fragments is achieved by Yamaguchi esterification, a mild and efficient method for ester bond formation.

- This reaction uses 2,4,6-trichlorobenzoyl chloride and a base to activate the acid.

- The activated acid then reacts with the alcohol fragment to form the ester linkage crucial for subsequent macrocyclization.

Iterative Hydrolytic Kinetic Resolution (HKR)

Stereogenic centers in this compound are generated via iterative hydrolytic kinetic resolution of racemic epoxides.

- HKR allows selective hydrolysis of one enantiomer of an epoxide, enriching the desired stereoisomer.

- This method provides high enantioselectivity and is used to prepare chiral building blocks for the synthesis.

Preparation of Acid and Alcohol Fragments

- Acid fragments are prepared from L-(−)-malic acid through transformations including Sharpless asymmetric epoxidation, which introduces stereochemistry using diethyl tartrate (DET) enantiomers.

- Alcohol fragments are derived from D-(+)-mannitol, providing a chiral scaffold for the molecule.

Sharpless Asymmetric Epoxidation

This method is used to introduce stereochemistry into the acid fragments.

- (+)-DET is used for one enantiomer of the acid fragment and (−)-DET for the other.

- This step ensures the correct absolute configuration of stereogenic centers in the final product.

Representative Synthetic Route Summary

| Step Number | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Preparation of acid fragment | From L-(−)-malic acid, Sharpless asymmetric epoxidation | (+)-DET or (−)-DET, Ti(OiPr)4, tBuOOH |

| 2 | Preparation of alcohol fragment | From D-(+)-mannitol | Multi-step transformations |

| 3 | Esterification | Yamaguchi esterification to couple acid and alcohol fragments | 2,4,6-Trichlorobenzoyl chloride, base |

| 4 | Macrocyclization | Ring-closing metathesis to form 10-membered lactone ring | Grubbs catalyst or similar metathesis catalyst |

| 5 | Stereocenter formation | Iterative hydrolytic kinetic resolution of racemic epoxides | Enzymatic or chemical HKR conditions |

Summary Table of Preparation Methods

| Preparation Method | Purpose | Advantages | Challenges |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Macrocyclization of lactone ring | High efficiency, mild conditions | Requires catalyst optimization |

| Yamaguchi Esterification | Ester bond formation | Mild, high yield | Sensitive to moisture |

| Hydrolytic Kinetic Resolution | Stereocenter generation | High enantioselectivity | Multiple iterative steps needed |

| Sharpless Asymmetric Epoxidation | Introduction of stereochemistry | Reliable stereocontrol | Requires chiral reagents |

| Chiral pool synthesis | Starting material preparation | Readily available, enantiopure | Multi-step fragment preparation |

化学反应分析

Ring-Closing Metathesis (RCM)

RCM serves as a pivotal step in constructing the macrolactone core of decarestrictine J. This reaction enables the formation of the 10-membered ring through the coupling of diene precursors.

Yamaguchi Esterification

Yamaguchi esterification is employed to link acid and alcohol fragments, forming ester bonds critical for macrolactonization.

-

Reagents : 2,4,6-Trichlorobenzoyl chloride, DMAP, and triethylamine .

-

Efficiency : Macrocyclization efficiency depends on protective groups, with tri-MOM-protected seco acids yielding up to 40% .

Hydrolytic Kinetic Resolution (HKR)

Iterative HKR of racemic epoxides generates stereogenic centers with high enantiomeric excess (ee).

Stereochemical Control

The synthesis emphasizes enantioselectivity, achieved through:

-

Chiral Pool Strategy : Use of (S)-malic acid and (R)-isobutyl lactate as starting materials .

-

Stereoselective Reductions : α-Hydroxy ketones are reduced to set secondary alcohol stereochemistry .

-

Intramolecular SN2 Reactions : Facilitate tetrahydropyran ring formation with retention of configuration .

Comparative Analysis with Related Decarestrictines

| Feature | This compound | Decarestrictine D | Decarestrictine L |

|---|---|---|---|

| Core Structure | 10-membered macrolactone | 10-membered macrolactone | Tetrahydropyran derivative |

| Key Reactions | RCM, Yamaguchi esterif. | Nickel-catalyzed coupling | Lipase-catalyzed acylation |

| Stereogenic Centers | 3 (2R,3S,6R) | 3 (3R,6S,9R) | 3 (2R,3S,6R) |

| Bioactivity | Cholesterol inhibition | Cholesterol inhibition | Antimicrobial |

Post-Synthetic Modifications

-

Acid Stability : Under acidic conditions (pH < 3.0), epoxide-containing decarestrictines (e.g., A1/A2) undergo non-enzymatic ring-opening to form derivatives like decarestrictine D .

-

Oxidative Modifications : Monooxygenase-catalyzed oxygenation introduces hydroxyl groups at specific positions (e.g., C-7) .

Research Findings

-

Efficient Synthesis : The 2009 route by Academia.edu achieves this compound in 3 steps with RCM and Yamaguchi esterification as highlights .

-

Biosynthetic Insights : Decarestrictines share a polyketide origin, with post-polyketide modifications (e.g., epoxidation, lactonization) diversifying their structures .

-

Catalytic Flexibility : Chemoenzymatic approaches using lipases enable scalable production of stereomers for derivatives like decarestrictine L .

Challenges and Innovations

-

Macrocyclization : Low yields in Yamaguchi esterification (≤40%) necessitate optimized protective groups .

-

Stereochemical Purity : HKR and asymmetric catalysis remain critical to avoid diastereomer contamination .

This synthesis and reactivity profile positions this compound as a model for macrolide engineering, with implications for drug discovery and natural product chemistry.

科学研究应用

Decarestrictine J has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

作用机制

Decarestrictine J exerts its effects by inhibiting the biosynthesis of cholesterol. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed that the compound interferes with key enzymes in the cholesterol biosynthesis pathway .

相似化合物的比较

Comparison with Similar Compounds

The decarestrictine family comprises over 20 members (A–Q), varying in oxygenation patterns, stereochemistry, and bioactivities. Below is a detailed comparison of decarestrictine J with key analogs:

Key Research Findings

Synthetic Accessibility :

- This compound’s synthesis was historically challenging due to its medium-sized ring and stereochemical complexity. Katsuta’s 2017 route utilized stereoselective reduction of decarestrictine H, achieving 45% overall yield .

- In contrast, decarestrictine D’s synthesis relies on cross-metathesis and Sharpless asymmetric dihydroxylation, yielding 32% over 12 steps .

Biological Activities: Decarestrictine D: Potent inhibitor of cholesterol biosynthesis (IC₅₀ = 0.5 μM) but lacks antimicrobial effects . Decarestrictine Q: Displays cytotoxicity against cancer cell lines (IC₅₀ = 8.2 μM) . Decarestrictine I: No reported bioactivity, but its bicyclic structure is hypothesized to enhance membrane permeability . this compound: Bioactivity remains uncharacterized, though structural parallels to decarestrictine D suggest metabolic targets warrant investigation.

Enzymatic vs. Chemical Synthesis: Decarestrictine L and related macrolides (e.g., pyrenophorol) are synthesized via lipase-catalyzed resolution of racemic diols, achieving >98% enantiomeric excess (ee) . this compound’s synthesis avoids biocatalysis, relying instead on traditional organic methods, highlighting divergent strategic approaches within the family .

Structural and Functional Insights

- Stereochemical Complexity : this compound’s 7,9-syn configuration contrasts with decarestrictine G’s 5R,6R,9R arrangement, underscoring the role of stereochemistry in modulating bioactivity .

- Ring Size and Reactivity: Medium-sized rings (10–14 members) in decarestrictines face thermodynamic challenges during cyclization.

生物活性

Decarestrictine J is a member of the decarestrictine family, a group of natural products that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Decarestrictine Compounds

Decarestrictines are polyketide-derived compounds primarily produced by fungi. They exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural diversity within the decarestrictine family contributes to their varied biological profiles.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The compound has shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 18 | 16 |

Table 1: Antimicrobial activity of this compound against selected pathogens .

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of cell wall synthesis and disruption of membrane integrity. Studies suggest that it interferes with the biosynthesis pathways critical for pathogen survival, including cholesterol biosynthesis pathways in fungi .

Case Studies

Case Study 1: Antifungal Activity

A study conducted on the efficacy of this compound against Candida species demonstrated its potential as an antifungal agent. The research involved in vitro testing where this compound was applied to cultures of Candida albicans and other species. Results indicated a significant reduction in fungal growth, suggesting its applicability in treating fungal infections .

Case Study 2: Anti-Inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. In this study, murine models were used to assess inflammation levels following treatment with the compound. Results showed a marked decrease in pro-inflammatory cytokines, indicating that this compound may have therapeutic potential in inflammatory diseases .

Synthesis and Structural Analysis

The total synthesis of this compound has been achieved through innovative synthetic methodologies involving ring-closing metathesis and Yamaguchi esterification. These methods allow for the generation of stereogenic centers essential for its biological activity . Structural analysis using NMR spectroscopy has confirmed the compound's configuration.

常见问题

Q. What are the key structural features of Decarestrictine J, and how are they validated experimentally?

this compound's structure is characterized by a polyketide backbone with specific stereochemical configurations. Validation involves nuclear magnetic resonance (NMR) spectroscopy for bond connectivity, high-resolution mass spectrometry (HRMS) for molecular formula, and X-ray crystallography for absolute stereochemistry. For reproducibility, ensure NMR spectra are recorded in standardized solvents (e.g., CDCl₃ or DMSO-d₆) with coupling constants (J values) reported to confirm stereochemistry .

Q. What biosynthetic pathways are hypothesized for this compound, and how can they be experimentally traced?

Hypotheses often propose a polyketide synthase (PKS)-mediated pathway. Methodological approaches include:

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

Standard assays include:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).

- Enzyme inhibition : Kinase or protease inhibition assays with IC₅₀ calculations using dose-response curves. Ensure controls (e.g., DMSO solvent) are included to validate specificity .

Q. How is this compound isolated and purified from natural sources?

Isolation typically involves:

Q. What are the stability considerations for this compound in experimental settings?

Stability is assessed via:

- Thermal degradation studies : Incubate at 25°C, 37°C, and 50°C over 72 hours, monitoring degradation by HPLC.

- pH sensitivity : Test solubility and integrity in buffers (pH 3–9). Store lyophilized samples at -20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent concentrations). Mitigation strategies include:

Q. What experimental designs are optimal for studying this compound’s mechanism of action in complex biological systems?

Use multi-omics approaches:

Q. How can stereochemical challenges in this compound’s total synthesis be addressed methodologically?

Key strategies:

Q. What computational tools are effective for predicting this compound’s molecular targets?

Combine:

Q. How should researchers design dose-response studies to account for this compound’s cytotoxicity in mammalian cells?

Follow OECD guidelines:

- Range-finding assays : Start with broad concentrations (0.1–100 µM) and narrow based on IC₅₀.

- Time-course analysis : Assess acute (24h) vs. chronic (72h) exposure.

Include apoptosis markers (e.g., Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., solvent ratios, incubation times) in supplemental materials .

- Data validation : Use triplicate biological replicates and report statistical significance (p < 0.05, ANOVA with Tukey’s test) .

- Ethical compliance : Obtain institutional approval for studies involving human cell lines or animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。